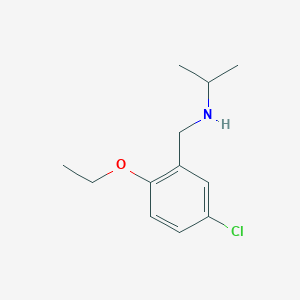![molecular formula C16H17N5O B275896 ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE](/img/structure/B275896.png)
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a compound that features a tetrazole ring, a benzyl group, and an ethanamine moiety. The tetrazole ring is known for its stability and versatility in various chemical reactions, making this compound of significant interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-(bromomethyl)phenol under basic conditions to form the intermediate 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl bromide. This intermediate is then reacted with ethanamine to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopentanamine
- 1-Phenyl-1H-tetrazole-5-thione
Uniqueness
ETHYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is unique due to its combination of a tetrazole ring and an ethanamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H17N5O |
|---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C16H17N5O/c1-2-17-12-13-7-6-10-15(11-13)22-16-18-19-20-21(16)14-8-4-3-5-9-14/h3-11,17H,2,12H2,1H3 |
Clave InChI |
YZMFHNAYMWAYEM-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dibromo-2-methoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275814.png)
![N-benzyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275815.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275816.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]ethanamine](/img/structure/B275817.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-methylamine](/img/structure/B275818.png)
![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
methanamine](/img/structure/B275822.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275828.png)
![2-{[4-(Benzyloxy)-3,5-dichlorobenzyl]amino}ethanol](/img/structure/B275830.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine](/img/structure/B275831.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275835.png)

